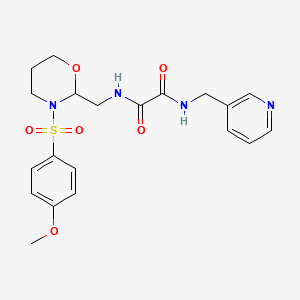
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that may contain a sulfonamide group . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are known for their biological activity and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . These techniques can provide information about the types of bonds in the molecule, the functional groups present, and the overall structure of the molecule .Aplicaciones Científicas De Investigación
Radiolabelled Compounds for Imaging
The development of radiolabelled compounds, such as [11C]L-159,884, showcases the utility of complex chemical structures in medical imaging, specifically in receptor imaging. These compounds, by binding selectively to receptors like the AT1 receptor, enable the visualization of receptor distribution and density, facilitating diagnostic evaluations in conditions where receptor dysregulation is implicated (Hamill et al., 1996).
Cytokinin Activity in Agriculture
Research on phenylurea derivatives, including compounds with complex structures similar to the one , has demonstrated significant cytokinin activity. These findings are pivotal in agricultural science, where cytokinins play a crucial role in plant growth and development. Enhanced understanding of these compounds can lead to the development of more effective agrochemicals for improving crop yield and health (Karanov et al., 1992).
Advanced Material Synthesis
The synthesis of sulfonamides and oxazine diones from arylsulfonyl isocyanates and diketene presents an effective route to functionalized derivatives. This chemical methodology is significant for the development of new materials with potential applications in various industries, including pharmaceuticals, polymers, and electronics. Such advancements in synthetic chemistry contribute to the creation of materials with improved properties and functionalities (Alizadeh et al., 2008).
Novel Synthetic Approaches in Medicinal Chemistry
The compound's structure is indicative of the complexity and specificity required in the synthesis of potential therapeutic agents. Research into novel synthetic approaches, such as the rearrangement and coordination studies of related compounds, underlines the importance of structural precision in developing drugs with targeted actions. These studies not only advance our understanding of chemical reactivity and interactions but also pave the way for the synthesis of new drugs with improved efficacy and specificity (Bermejo et al., 2000).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is often determined through biological testing and computational methods such as molecular docking . For example, a similar compound was found to have a cytotoxic activity potency against breast cancer through ERα inhibition .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-29-16-5-7-17(8-6-16)31(27,28)24-10-3-11-30-18(24)14-23-20(26)19(25)22-13-15-4-2-9-21-12-15/h2,4-9,12,18H,3,10-11,13-14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSQJQUXHUGXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile](/img/structure/B2798842.png)
![1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2798843.png)
![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2798844.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2798848.png)
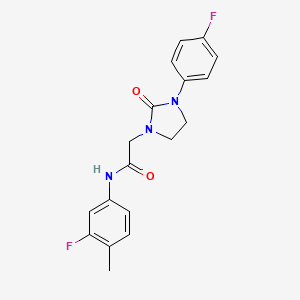
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(pyridin-2-yloxy)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2798852.png)
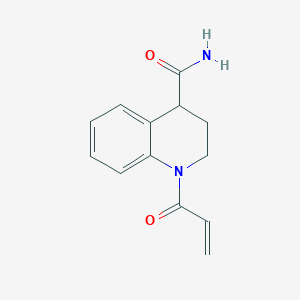
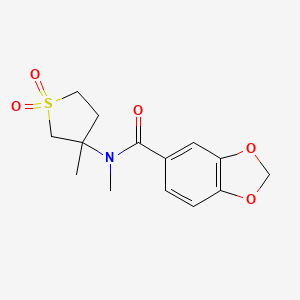
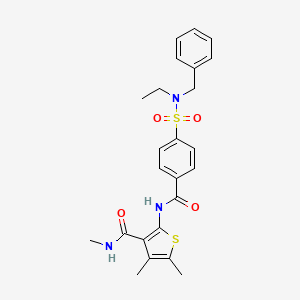
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)
![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2798859.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)